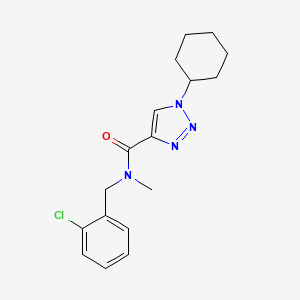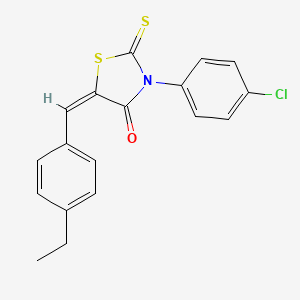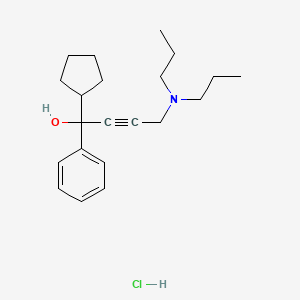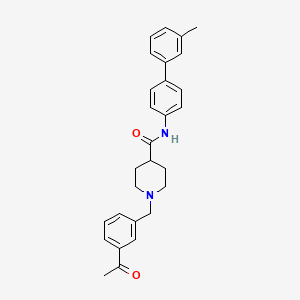![molecular formula C16H16BrClO3 B5072083 4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5072083.png)
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound features a benzene ring substituted with bromine, chlorine, and a propoxy group linked to a methoxyphenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key steps:
Halogenation: The introduction of bromine and chlorine atoms onto the benzene ring can be accomplished through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while chlorination can be achieved using chlorine (Cl2) with a similar catalyst.
Ether Formation: The propoxy group can be introduced via a Williamson ether synthesis, where 2-methoxyphenol is reacted with 3-chloropropanol in the presence of a strong base like sodium hydride (NaH) to form the ether linkage.
Coupling Reaction: The final step involves coupling the halogenated benzene with the propoxy ether using a suitable coupling reagent such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for halogenation and ether formation steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the halogen atoms or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated derivatives.
科学研究应用
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
4-bromo-2-chloro-1-methoxybenzene: Similar structure but lacks the propoxy group.
1-bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the methoxyphenoxy group.
1-bromo-3-chlorobenzene: Lacks the methoxyphenoxy and propoxy groups.
Uniqueness
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to the presence of both halogen atoms and the methoxyphenoxypropoxy moiety, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-19-15-5-2-3-6-16(15)21-10-4-9-20-14-8-7-12(17)11-13(14)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEBKMBROMONAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide](/img/structure/B5072002.png)


![N-[(E)-3-anilino-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5072023.png)
![3-[(2-adamantylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5072027.png)
![N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B5072033.png)

![2-chloro-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5072046.png)
![3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B5072052.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-[(5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]benzenesulfonamide](/img/structure/B5072059.png)
![Diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate](/img/structure/B5072066.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5072069.png)
![2-[tert-butyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride](/img/structure/B5072094.png)

